
1,1,1-Trifluorodecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluorodecane-2,4-dione is a fluorinated organic compound with the molecular formula C10H15F3O2. It is a member of the β-diketone family, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorodecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,1,1-Trifluoroacetone and an alkylating agent (e.g., alkyl halide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 1,1,1-trifluoroacetone, generating a nucleophilic enolate intermediate. This intermediate then reacts with the alkyl halide to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
1,1,1-Trifluorodecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
1,1,1-Trifluorodecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism of action of 1,1,1-trifluorodecane-2,4-dione involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its fluorinated nature enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar chemical properties.
Hexafluoroacetylacetone: A compound with six fluorine atoms, offering different reactivity and stability.
Acetylacetone: A non-fluorinated analog with distinct chemical behavior.
Uniqueness
1,1,1-Trifluorodecane-2,4-dione is unique due to its specific chain length and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
332-82-1 |
|---|---|
分子式 |
C10H15F3O2 |
分子量 |
224.22 g/mol |
IUPAC 名称 |
1,1,1-trifluorodecane-2,4-dione |
InChI |
InChI=1S/C10H15F3O2/c1-2-3-4-5-6-8(14)7-9(15)10(11,12)13/h2-7H2,1H3 |
InChI 键 |
UVLGAJSKYICIQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


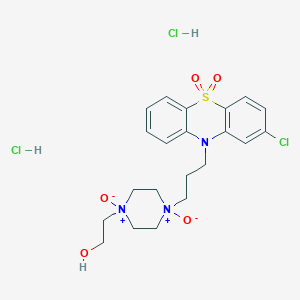
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
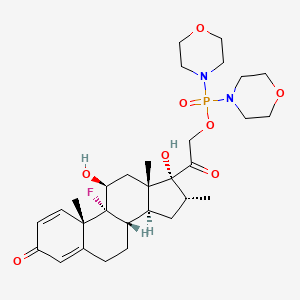
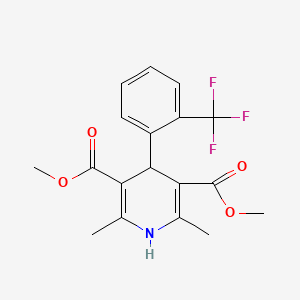
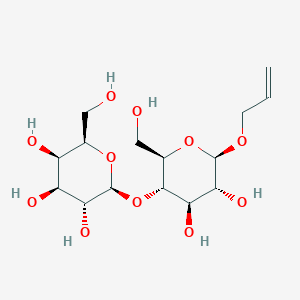
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
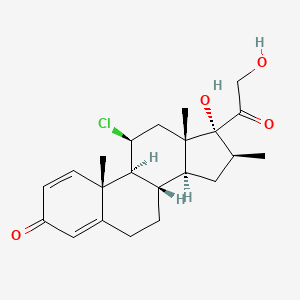

![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
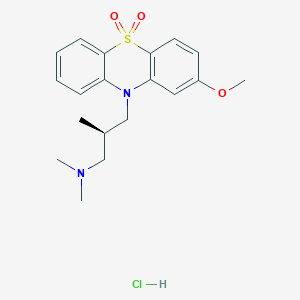

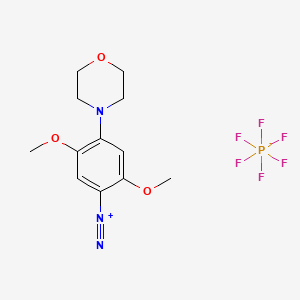
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
